molecular formula C19H22N4O4S2 B15029108 2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15029108
M. Wt: 434.5 g/mol
InChI Key: YUVYRUNJATVIHY-OWBHPGMISA-N
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Description

This compound features a fused pyrido[1,2-a]pyrimidin-4-one core substituted at position 2 with a [2-(2-hydroxyethoxy)ethyl]amino group and at position 3 with a (Z)-configured methylidene-linked 4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene moiety. Similar pyrido-pyrimidinones are explored as fluorescent probes for hypoxic tumor cells due to their electron-deficient cores and substituent-dependent fluorescence properties .

Properties

Molecular Formula

C19H22N4O4S2

Molecular Weight

434.5 g/mol

IUPAC Name

(5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H22N4O4S2/c1-2-7-23-18(26)14(29-19(23)28)12-13-16(20-6-10-27-11-9-24)21-15-5-3-4-8-22(15)17(13)25/h3-5,8,12,20,24H,2,6-7,9-11H2,1H3/b14-12-

InChI Key

YUVYRUNJATVIHY-OWBHPGMISA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCOCCO)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCOCCO)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiazolidinone moiety: This step involves the reaction of the pyrido[1,2-a]pyrimidin-4-one intermediate with a thioamide and an aldehyde under reflux conditions.

    Attachment of the hydroxyethoxyethylamino side chain: This is typically done through nucleophilic substitution reactions, where the amino group is introduced via reaction with an appropriate haloalkane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyethoxyethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Haloalkanes in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Bioactivity

The compound’s analogs differ in substituents on the pyrimidinone core and thiazolidinone ring, influencing physicochemical properties and biological activity. Key examples include:

Table 1: Structural and Functional Comparison
Compound Name Structural Features Biological Activity References
Target Compound: 2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one - Propyl substituent on thiazolidinone
- Hydroxyethoxyethylamino group
Potential fluorescence in hypoxic cells; possible redox modulation
2-[(2-Hydroxyethyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-(1-phenylethyl)-2-thioxo-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one - 9-Methyl group on pyrido-pyrimidinone
- Phenylethyl substituent on thiazolidinone
Increased lipophilicity; antimicrobial activity (inferred from thiazolidinone derivatives)
3-Substituted 2-cyanoquinazolin-4(3H)-ones - Cyano group at position 2
- Variable substituents at position 3
Antiviral and antitumor activity via protease inhibition
Ethyl esters of 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionic acid - Azo-linked phenyl groups
- Thiazolidinone-4-one core
Antimicrobial and antioxidant activity

Key Findings from Comparative Studies

  • Thioxo groups in thiazolidinones enhance metal-binding capacity, which may contribute to redox modulation or enzyme inhibition, as seen in ferroptosis-inducing compounds (FINs) .
  • Pyrido-Pyrimidinone Core: The hydroxyethoxyethylamino substituent in the target compound increases hydrophilicity, contrasting with the 9-methyl group in , which likely enhances metabolic stability but reduces aqueous solubility. Fluorescence properties in hypoxic environments are linked to electron-withdrawing substituents on the pyrido-pyrimidinone core, as observed in related probes .
  • Bioactivity Trends: Thiazolidinone derivatives with aromatic substituents (e.g., phenylethyl in ) exhibit stronger antimicrobial activity due to enhanced lipophilicity and membrane interaction . Thioxo-thiazolidinones show promise in anticancer applications, particularly in inducing ferroptosis, a mechanism relevant to oral squamous cell carcinoma (OSCC) .

Biological Activity

The compound 2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrido[1,2-a]pyrimidin framework, which is known for its diverse biological activities. The presence of thiazolidin and hydroxyethoxy groups enhances its solubility and reactivity. Its molecular formula is C₁₈H₂₃N₃O₃S, with a molecular weight of approximately 448.6 g/mol.

Antimicrobial Activity

Research indicates that compounds containing thiazolidin rings exhibit significant antimicrobial properties . For instance, derivatives of thiazolidin have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis . In vitro studies have demonstrated that similar compounds can inhibit the growth of pathogens at concentrations as low as 6.25 μg/mL .

Anticancer Potential

The compound has been investigated for its anticancer properties , particularly through its ability to inhibit human carbonic anhydrase IX (hCA IX), which is associated with tumor progression. In various studies, thiazolidin derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation .

Other Biological Activities

Other notable activities include:

  • Antioxidant Effects : Compounds with similar structures have demonstrated antioxidant activity comparable to standard antioxidants like ascorbic acid .
  • Antiviral Properties : Some thiazolidin derivatives have been explored for their antiviral activities against HIV and other viruses .

Case Studies and Research Findings

StudyCompound TestedActivityResult
Thiazolidin derivativesAntituberculosisEffective at 6.25 μg/mL against M. tuberculosis
hCA IX inhibitorsAnticancerSignificant inhibition of cancer cell proliferation
Antioxidant compoundsAntioxidantComparable to ascorbic acid in efficacy

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Inhibition of key enzymes such as carbonic anhydrase plays a critical role in its anticancer activity.
  • Cell Membrane Disruption : The hydrophobic nature of certain functional groups may facilitate the disruption of microbial cell membranes.
  • Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties are likely due to the ability to scavenge ROS, reducing oxidative stress in cells.

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